5-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2S2/c1-11-10-13(12-4-6-17-7-5-12)19-20(11)9-8-18-24(21,22)15-3-2-14(16)23-15/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSCUIPTULBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and other pharmacological properties.
The molecular formula of the compound is , with a molecular weight of 386.2 g/mol. The structure includes a bromine atom, a thiophene ring, and a pyridine moiety, which are known to influence biological activity.
Antibacterial Activity
Recent studies have demonstrated that This compound exhibits significant antibacterial properties.
Case Study: Efficacy Against Resistant Strains
A notable study reported that this compound showed efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 , a highly resistant bacterial strain. The minimum inhibitory concentration (MIC) was determined to be , and the minimum bactericidal concentration (MBC) was , indicating potent antibacterial activity .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored. Sulfonamides are often associated with anti-inflammatory effects due to their ability to inhibit cyclooxygenase (COX) enzymes.
Research Findings
In vitro studies have shown that derivatives of this compound can selectively inhibit COX-2 over COX-1, which is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects. For instance, similar pyrazole derivatives have been reported with IC50 values lower than those of conventional NSAIDs like diclofenac sodium .
The proposed mechanism for the antibacterial and anti-inflammatory actions includes:
- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Molecular Interactions : In silico studies indicated favorable hydrogen bonding and hydrophobic interactions with target proteins, enhancing its potential as a drug candidate .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of This compound , a comparison with other related compounds is presented below:
| Compound Name | MIC (μg/mL) | MBC (μg/mL) | COX Inhibition (IC50 μM) |
|---|---|---|---|
| 5-bromo-N-(2-(5-methyl... | 0.39 | 0.78 | Not Specified |
| Diclofenac Sodium | 54.65 | Not Available | 54.65 |
| Other Pyrazole Derivative | Varies | Varies | 60.56 - 69.15 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Sulfonamide Derivatives
5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide (827593-21-5)
- Structure : Shares the 5-bromo-thiophene-2-sulfonamide backbone but replaces the pyrazole-ethyl-pyridinyl group with a triazole-(3-chlorophenyl)methyl substituent.
- Key Difference : The triazole ring may alter binding affinity compared to pyrazole-based analogs due to differences in hydrogen-bonding capacity and steric effects .
- Synthesis : Prepared via nucleophilic substitution, similar to methods in and , but lacks reported biological data .
- Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate (Example 62, ) Structure: Contains a thiophene-carboxylate linked to a pyrazolo-pyrimidine core. Activity: Demonstrated kinase inhibition (mass spec: 560.2 [M+1]), suggesting that bromine substitution in the target compound could enhance similar activity .
Pyrazole-Benzene Sulfonamide Hybrids
- 4-(5-Chloro-3-Methyl-4-(((5-Phenyl-1,3,4-Thiadiazol-2-yl)Imino)Methyl)-1H-Pyrazol-1-yl)Benzene Sulfonamide Derivatives (6a-o, ) Structure: Pyrazole linked to benzene sulfonamide via a thiadiazole spacer.
Pyridine Sulfonamide Analogs
- 5-Bromo-N-(Tetrahydro-2H-Pyran-4-yl)Pyridine-3-Sulfonamide (1307606-48-9) Structure: Pyridine sulfonamide with a tetrahydro-pyran substituent. The pyridine ring provides a distinct electronic profile compared to the target compound’s thiophene core.
Structural and Functional Analysis Table
Key Research Findings and Gaps
Synthetic Strategies : The target compound’s synthesis likely parallels methods in and , involving sulfonamide coupling and heterocyclic ring formation. However, its pyridinyl-pyrazole-ethyl linker may require optimized coupling conditions .
Bioactivity Predictions : Based on and , the bromine atom and pyridinyl group could enhance target binding via halogen bonding and π-stacking, respectively. Direct comparative assays are needed to validate this .
Data Limitations: No explicit solubility, stability, or in vitro/in vivo data were found for the target compound. Future studies should prioritize these metrics.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
- Step 2 : Introduction of the pyridin-4-yl group using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution.
- Step 3 : Sulfonamide linkage formation via reaction of the thiophene-2-sulfonyl chloride intermediate with the amine-functionalized pyrazole-ethyl moiety. Key intermediates include the pyrazole-ethylamine derivative and the brominated thiophene-sulfonyl chloride. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd(PPh₃)₄) enhances yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic peaks for the pyridine (δ 8.5–9.0 ppm) and thiophene (δ 6.5–7.5 ppm) moieties.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Cytotoxicity Assays : Use MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition Studies : Target kinases or proteases due to the sulfonamide group’s affinity for active sites.
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA.
- Computational Docking : Preliminary molecular docking against protein databases (e.g., PDB) identifies potential targets .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis, particularly in the pyrazole-thiophene linkage?
- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Purification Strategies : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures.
- Reaction Monitoring : TLC or HPLC tracks intermediate formation to minimize side products .
Q. What strategies resolve contradictions in reported biological activities across studies (e.g., variable IC₅₀ values)?
- Dose-Response Studies : Validate activity across a broader concentration range.
- Structural Analog Synthesis : Modify the pyridin-4-yl or bromothiophene groups to isolate structure-activity relationships (SAR).
- Metabolic Stability Testing : Assess cytochrome P450 interactions to rule out false negatives/positives.
- Orthogonal Assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How does the pyridin-4-yl substituent influence binding affinity in molecular docking studies?
- Hydrogen Bonding : The pyridine nitrogen acts as a hydrogen-bond acceptor with residues like Asp or Glu in target proteins.
- π-π Stacking : The aromatic ring interacts with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
- Steric Effects : Substituent position (e.g., para vs. meta) alters steric hindrance; molecular dynamics simulations quantify conformational flexibility .
Q. What in silico methods predict the compound’s drug-likeness and ADMET properties?
- QSAR Models : Use tools like MOE or Schrödinger to predict solubility, logP, and permeability.
- ADMET Prediction : SwissADME or pkCSM evaluates absorption, CYP inhibition, and toxicity.
- Molecular Dynamics (MD) : Simulate membrane penetration (e.g., POPC bilayers) to assess bioavailability.
- Free Energy Perturbation (FEP) : Quantifies binding free energy changes for lead optimization .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
